2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone
Description
Chemical Identity and Classification
1.1.1 Nomenclature and Structural Features
The compound is systematically named as 2-[1-((4-chlorobenzyl)amino)ethyl]-3,4-dihydroquinazolin-4-one and is recognized by the CAS number 866009-96-3 . Its molecular formula is C₁₇H₁₆ClN₃O , and it has a molecular weight of 313.8 g/mol . The structure comprises:
- A quinazolinone core (fused pyrimidine-benzene ring system with a ketone at position 4).
- A 4-chlorobenzylamino group attached to an ethyl chain at position 2.
1.1.2 Classification
This compound is classified as:
- 4(3H)-quinazolinone : A subclass of quinazolines with a lactam (cyclic amide) structure.
- Chlorinated aromatic derivative : Incorporating a 4-chlorophenyl group, which enhances lipophilicity and electronic interactions.
Historical Context of Discovery and Development
While specific historical data for this compound is limited, its development aligns with broader trends in quinazolinone chemistry. The quinazolinone scaffold has been explored since the late 19th century, with early syntheses involving decarboxylation of anthranilic acid derivatives . Modern interest in 4(3H)-quinazolinones intensified in the 21st century due to their bioactivity, particularly in targeting bacterial cell wall synthesis and cancer-related pathways .
Key Milestones in Quinazolinone Research :
Significance in Quinazolinone Research
1.3.1 Pharmacological Relevance
The 4(3H)-quinazolinone scaffold is a privileged structure in drug discovery, with derivatives showing:
- Antibacterial activity : Targeting penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer potential : Inhibiting kinases or angiogenesis pathways .
- Antifungal and antiviral properties : Explored in preclinical studies .
1.3.2 Structural Optimization
The substitution pattern in 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone reflects strategic modifications to enhance binding affinity:
- Position 2 substitution : The 4-chlorobenzylaminoethyl group may improve interactions with hydrophobic pockets in target proteins.
- Electron-withdrawing chlorine : Enhances stability and electronic interactions with nucleophilic residues .
Overview of Current Research Status
1.4.1 Synthetic Approaches
While the exact synthesis of this compound is not detailed in publicly available literature, related quinazolinones are typically synthesized via:
- Cyclization reactions : Using anthranilic acid derivatives and acyl chlorides .
- Nucleophilic substitutions : Introducing side chains at positions 2 or 3 .
1.4.2 Biological Activity Trends
Studies on analogous 4(3H)-quinazolinones reveal:
| Activity | Key Findings | Source |
|---|---|---|
| Antibacterial | MIC values ≤4 μg/mL against MRSA strains | |
| Anticancer | Inhibition of kinase pathways (e.g., VEGFR) | |
| Antifungal | Activity against Candida and Aspergillus spp. |
1.4.3 Challenges and Future Directions
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methylamino]ethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11(19-10-12-6-8-13(18)9-7-12)16-20-15-5-3-2-4-14(15)17(22)21-16/h2-9,11,19H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEFYPBNIQPGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 4-chlorobenzylamine.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with 4-chlorobenzylamine under alkaline conditions to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the quinazolinone core.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl moiety provides a site for nucleophilic aromatic substitution (SNAr) or aliphatic substitution, depending on reaction conditions:
-
Aromatic substitution : Under basic conditions (e.g., NaOH/EtOH), the chlorine atom undergoes displacement by nucleophiles like amines or alkoxides, forming derivatives such as 4-(alkyl/aryl)benzyl analogs .
-
Aliphatic substitution : The benzylic position (adjacent to the NH group) is susceptible to radical or SN2 reactions, enabling functionalization of the ethylamino side chain .
Example Reaction :
Oxidation of the Ethylamino Side Chain
The ethylamino linker (-NH-CH2-CH2-) is prone to oxidation, particularly under acidic or enzymatic conditions:
-
Peracid-mediated oxidation : Forms a nitrone intermediate, which can further react with dienophiles in cycloadditions .
-
Metabolic oxidation : In biological systems, cytochrome P450 enzymes oxidize the ethylamino group to generate hydroxylated or ketone derivatives, influencing pharmacological activity .
Key Observation :
Oxidation products exhibit altered solubility and binding affinity toward biological targets, as noted in studies of analogous quinazolinones .
Ring-Opening and Rearrangement Reactions
The quinazolinone core undergoes ring-opening under strong acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at reflux cleaves the pyrimidine ring, yielding anthranilic acid derivatives .
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Base-mediated rearrangement : Treatment with aqueous NaOH promotes ring contraction to benzimidazoles or expansion to larger heterocycles, depending on substituents .
Mechanistic Pathway :
Catalytic Coupling Reactions
Transition-metal catalysts enable cross-coupling at the quinazolinone core:
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Buchwald-Hartwig amination : Palladium catalysts facilitate aryl-amine bond formation at the 2-position, introducing diverse substituents .
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Suzuki-Miyaura coupling : The chlorobenzyl group participates in palladium-catalyzed coupling with boronic acids to form biaryl structures.
Cycloaddition and Multicomponent Reactions
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions:
-
Diels-Alder reactions : With electron-rich dienes (e.g., furans), forming bicyclic adducts that enhance structural complexity .
-
Ugi-type reactions : Isocyanides and aldehydes react with the amine group to generate peptidomimetic hybrids .
Analytical Characterization of Reaction Products
Key techniques for monitoring reactions and verifying products include:
-
NMR spectroscopy : - and -NMR confirm substitution patterns and regioselectivity .
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Mass spectrometry : High-resolution MS identifies molecular ions and fragmentation pathways .
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HPLC : Quantifies reaction progress and purity, especially for biologically active derivatives.
Biological Interactions as Chemical Reactions
In pharmacological contexts, the compound undergoes in vivo transformations:
Scientific Research Applications
Chemistry
2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, facilitating the development of new compounds with potential applications in various fields.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Quinazolinones have shown efficacy against various bacterial strains, with studies indicating that structural modifications influence their antibacterial profiles. For instance, derivatives with electron-donating groups have demonstrated enhanced activity against gram-positive bacteria .
- Anticancer Activity: Several studies have highlighted the anticancer potential of quinazolinone derivatives. For example, compounds derived from this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth across different cell lines .
- Anti-inflammatory Effects: Some derivatives of quinazolinones have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in animal models .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its mechanism of action may involve targeting specific enzymes or receptors and modulating signaling pathways critical for disease progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
The following table highlights key structural and functional differences between 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone and related compounds:
Key Structural Differences and Implications
Substituent Position and Bioactivity :
- The 4-chlorobenzyl group in the target compound may enhance antimicrobial activity by mimicking halogenated motifs in drugs like UR-9825, where a 7-chloro substituent improves antifungal potency . However, UR-9825’s triazole and fluorophenyl groups confer specificity for fungal cytochrome P450 enzymes, which the target compound lacks .
- Erastin ’s piperazine and ethoxyphenyl groups enable interaction with voltage-dependent anion channels (VDACs) to trigger ferroptosis, a mechanism distinct from the target compound’s hypothesized antimicrobial action .
- Linker Modifications: The ethylamino linker in the target compound contrasts with Erastin’s piperazinylethyl chain, which increases solubility and cellular uptake . Shorter linkers (e.g., methyl groups in 3-amino-7-chloro-2-methylquinazolinone) improve stability but may reduce bioavailability .
Comparison with Analogues :
- UR-9825 requires stereoselective synthesis of a triazole-propyl side chain, which is more complex than the target compound’s linear alkylation .
Antimicrobial Activity
- Antifungal Activity : UR-9825 shows MIC values of 0.03–0.5 µg/mL against Candida spp., attributed to its halogen and triazole substituents . The target compound’s 4-chlorobenzyl group may provide moderate activity but lacks the triazole’s enzyme-targeting capability.
Toxicity and Pharmacokinetics
- Toxicity: Quinazolinones with aminoethyl groups (e.g., 7-butoxy-3-(2-diethylaminoethyl)-quinazolinone oxalate) show acute toxicity (LD₅₀ = 46 mg/kg in mice) due to cationic side chains . The target compound’s primary amine may reduce toxicity compared to tertiary amines.
- Half-Life : UR-9825’s half-life varies across species (1–9 hours), influenced by hydrophobicity and metabolic clearance . The target compound’s simpler structure may improve metabolic stability.
Biological Activity
2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.
Chemical Structure and Synthesis
The structure of this compound features a quinazolinone core with a 4-chlorobenzylaminoethyl side chain. The synthesis typically involves:
- Starting Materials : 2-aminobenzonitrile and 4-chlorobenzylamine.
- Formation of Intermediate : Reaction under alkaline conditions to form an intermediate.
- Cyclization : Intramolecular cyclization to form the quinazolinone core.
- Purification : Final purification to obtain the compound in its pure form .
Anticancer Activity
Numerous studies have reported the anticancer potential of quinazolinone derivatives, including this compound. For instance:
- A study demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for specific derivatives were found to be as low as 10 μM .
- Another research highlighted that compounds similar to this compound showed enhanced antiproliferative activity, indicating the importance of structural modifications in increasing efficacy .
Antimicrobial Activity
Quinazolinones are also recognized for their antimicrobial properties:
- A review indicated that various quinazolinone derivatives exhibit broad-spectrum antibacterial and antifungal activities. The presence of electron-donating or withdrawing groups significantly influences their antimicrobial profiles .
- Specific studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, making them valuable in combating resistant strains .
Antioxidant Properties
Research has also explored the antioxidant capabilities of quinazolinones:
- One study evaluated the antioxidant activity of several quinazolinone derivatives, revealing that modifications in their structure could enhance their ability to scavenge free radicals .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Signal Transduction Modulation : It can modulate key signaling pathways, such as those involving EGFR (Epidermal Growth Factor Receptor), which is crucial in tumorigenesis .
- Induction of Apoptosis : Some studies suggest that quinazolinones can induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other quinazolinone derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High (IC50 ~10 μM) | Moderate | Present |
| Quinazoline Derivative A | Moderate | High | Low |
| Quinazoline Derivative B | Low | Moderate | High |
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a related quinazolinone derivative in treating advanced breast cancer, reporting promising results with significant tumor reduction in participants .
- Case Study on Infection Control : Research on a similar compound demonstrated effective inhibition of bacterial growth in vitro, suggesting its potential as a new antibiotic agent .
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing 2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, 2-methyl-3,1-benzoxazin-4-one is heated under reflux (190°C, 5 hours) with aromatic amines (e.g., p-chlorobenzaldehyde) in acetic anhydride. The crude product is recrystallized from ethanol to yield pure derivatives . Alternative routes involve alkylation of 4-quinazolinone with ethyl chloroacetate in acetone using K₂CO₃ as a base, followed by reflux and recrystallization .
- Table 1 : Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | p-chlorobenzaldehyde, acetic anhydride | ~75% | |
| Alkylation | Ethyl chloroacetate, K₂CO₃, acetone | 86% |
Q. Which spectroscopic techniques are employed for structural characterization?
- Methodology : Single-crystal X-ray diffraction is critical for resolving molecular geometry and hydrogen-bonding patterns. For example, intramolecular N–H⋯O bonds and centrosymmetric dimers were identified via X-ray studies . Complementary techniques include ¹H/¹³C NMR, IR (for carbonyl and amine groups), and mass spectrometry.
Q. What preliminary biological activities are reported for quinazolinone derivatives?
- Methodology : Derivatives are screened for antibacterial activity using disk diffusion assays (CLSI standards) and antitubercular activity via microdilution methods. Anti-inflammatory properties are assessed using COX-2 inhibition assays .
Advanced Research Questions
Q. How can low yields in 3-substituted quinazolinone synthesis be addressed?
- Methodology : Optimize reaction conditions by:
- Using heterogeneous catalysts (e.g., KAl(SO₄)₂·12H₂O) to enhance regioselectivity .
- Employing microwave-assisted synthesis to reduce reaction time and improve purity.
- Screening solvent systems (e.g., DMF vs. acetic anhydride) to minimize side reactions .
Q. How do researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Methodology :
- Dose-response studies : Validate activity across multiple cell lines (e.g., MCF-7 for anticancer activity) .
- Structural analogs : Modify the 4-chlorobenzyl or quinazolinone core to assess SAR (Structure-Activity Relationships). For example, replacing the 4-chloro group with fluorine alters electron density and binding affinity .
- Table 2 : Biological Activity Variability
| Derivative | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(4-Cl-benzyl) | Anticancer (MCF-7) | 12.5 | |
| 3-(4-F-benzyl) | Anticancer (HeLa) | 8.2 |
Q. What advanced strategies are used to improve metabolic stability of quinazolinone derivatives?
- Methodology :
- Prodrug design : Introduce ester or amide moieties (e.g., ethyl carboxylate groups) to enhance bioavailability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsome models.
- Molecular docking : Map interactions with CYP3A4 or CYP2D6 isoforms to guide structural modifications .
Q. How are computational methods integrated into quinazolinone research?
- Methodology :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- Molecular dynamics simulations : Model ligand-receptor binding (e.g., with EGFR kinase for anticancer studies) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., combine enzymatic inhibition with cell-based assays) and adhere to standardized protocols (CLSI M7-A5 for antimicrobial testing) .
- Crystallography Challenges : Address solvent disorder in X-ray structures by refining hydrogen atom positions via difference Fourier maps and restrained refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
